molecular formula C19H22N4O3 B2550697 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097917-92-3

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2550697
CAS No.: 2097917-92-3
M. Wt: 354.41
InChI Key: SDQUKUOTMYOCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a 2,3-dihydrobenzofuran core substituted with a 2,2-dimethyl group, linked via an ether oxygen to an ethanone moiety. The ethanone group is further functionalized with an azetidine ring bearing a pyridazin-3-ylamino substituent.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2)9-13-5-3-6-15(18(13)26-19)25-12-17(24)23-10-14(11-23)21-16-7-4-8-20-22-16/h3-8,14H,9-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQUKUOTMYOCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)NC4=NN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one (CAS No. 1171482-06-6) has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, with a molecular weight of approximately 304.36 g/mol. The structure consists of a benzofuran moiety linked to an azetidine ring via a pyridazine derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₃
Molecular Weight304.36 g/mol
CAS Number1171482-06-6
Melting PointNot determined
SolubilitySoluble in DMSO

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to the target molecule. For instance, derivatives of benzofuran have shown significant activity against various Gram-positive and Gram-negative bacteria. The compound's structural features suggest it may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 70 µM, indicating moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .

Anticancer Potential

The potential anticancer properties of benzofuran derivatives have also been explored. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanisms include:

  • Inhibition of DNA Synthesis : Some derivatives have been shown to form reactive intermediates that can damage DNA.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate activity against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines

Safety and Toxicology

Safety assessments are crucial for any new compound being considered for therapeutic use. Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, the target compound's safety profile remains largely uncharacterized in vivo.

Hazard Statements

The compound is classified under GHS hazard statements indicating potential risks such as:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzofuran derivatives , pyridazine-containing heterocycles , and azetidine-functionalized molecules . Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Potential Applications Reference(s)
Target Compound 2,3-Dihydrobenzofuran 2,2-Dimethyl, pyridazin-3-ylamino azetidine-ethanone Kinase inhibition (hypothetical)
SY156617 (CAS: 150805-89-3) 2,3-Dihydrobenzofuran Piperazin-2-one Neuropharmacology (reported)
Furo[2,3-d]pyridazinones (e.g., 7a,b,c) Furopyridazinone Alkynyl, methyl Antimicrobial agents
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one Benzofuran-3-one Piperazine, hydroxyethyl, methylphenylidene Anticancer (in vitro studies)

Key Findings:

Benzofuran Derivatives: The target compound’s 2,3-dihydrobenzofuran core is structurally analogous to SY156617 (CAS: 150805-89-3), which replaces the azetidine-pyridazine group with a piperazinone ring . Piperazinones are known for enhanced solubility compared to azetidines, suggesting that the target compound may exhibit lower bioavailability but higher target specificity due to its compact azetidine ring. The benzofuran-3-one derivative (CAS: 896836-06-9) in demonstrates anticancer activity via kinase modulation, implying that the target compound’s ethanone linkage could similarly interact with enzymatic active sites .

Pyridazine-Containing Analogues: Furopyridazinones (e.g., 7a,b,c) from are synthesized via alkynyl-substituted pyridazinones under basic conditions (KOH/dioxane) . The target compound’s pyridazin-3-ylamino group may adopt comparable reactivity, though its azetidine tether could reduce metabolic stability compared to simpler furopyridazinones.

Azetidine-Functionalized Molecules: Azetidines are increasingly utilized in drug design for their conformational rigidity. The pyridazin-3-ylamino substitution in the target compound mirrors trends in kinase inhibitors (e.g., crizotinib analogs), where nitrogen-rich heterocycles enhance binding to ATP pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.